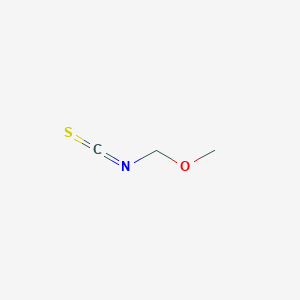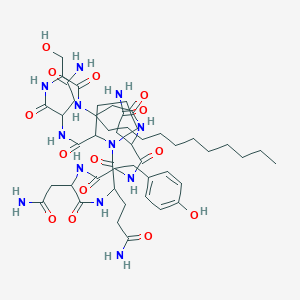
Iturin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iturin D is a cyclic lipopeptide produced by Bacillus subtilis that has been found to have antimicrobial properties. Iturin D has been shown to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications.
Wirkmechanismus
Iturin D exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the cell membrane and forms pores, which leads to the leakage of intracellular contents and ultimately cell death.
Biochemische Und Physiologische Effekte
Iturin D has been shown to have a range of biochemical and physiological effects on microorganisms. It has been found to:
1. Disrupt the cell membrane of microorganisms.
2. Inhibit the growth of bacteria and fungi.
3. Induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Iturin D has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It has a broad spectrum of activity against microorganisms.
2. It is relatively stable and can be stored for long periods.
3. It is easy to purify and has a high yield.
Some of the limitations include:
1. It can be expensive to produce.
2. It may have limited solubility in certain solvents.
3. It may have limited stability in certain conditions.
Zukünftige Richtungen
There are several future directions for research on Iturin D. Some of the areas that could be explored include:
1. Developing new methods for the production of Iturin D that are more cost-effective and environmentally friendly.
2. Investigating the potential use of Iturin D in the treatment of antibiotic-resistant infections.
3. Studying the mechanism of action of Iturin D in more detail to gain a better understanding of how it exerts its antimicrobial activity.
4. Exploring the potential use of Iturin D in other scientific research applications, such as in the development of new biosensors or in the production of biofuels.
Conclusion
Iturin D is a promising cyclic lipopeptide that has been extensively studied for its antimicrobial properties. Its unique chemical structure and mode of action make it a promising candidate for use in various scientific research applications. While there are still limitations to its use, ongoing research is exploring new ways to produce and use Iturin D in a variety of fields.
Synthesemethoden
Iturin D is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The NRPS pathway involves the assembly of amino acids into a peptide chain, which is then modified by the addition of fatty acids to form a lipopeptide. The final product is a cyclic lipopeptide that consists of a peptide ring and a lipid tail.
Wissenschaftliche Forschungsanwendungen
Iturin D has been extensively studied for its antimicrobial properties and has been shown to have activity against a wide range of microorganisms. It has been used in various scientific research applications, including:
1. Agriculture: Iturin D has been shown to have potential as a biocontrol agent for use in agriculture. It has been found to be effective against plant pathogens and can be used to protect crops from diseases.
2. Biotechnology: Iturin D has been used in biotechnology applications, such as the production of biosurfactants and the synthesis of nanoparticles.
3. Medical research: Iturin D has been studied for its potential use in medical research. It has been found to have activity against various human pathogens, including antibiotic-resistant strains of bacteria.
Eigenschaften
CAS-Nummer |
108956-22-5 |
|---|---|
Produktname |
Iturin D |
Molekularformel |
C48H74N12O14 |
Molekulargewicht |
1043.2 g/mol |
IUPAC-Name |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,18,21,24-octaoxo-16-undecyl-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71) |
InChI-Schlüssel |
HNAPWDKFUSLFFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Kanonische SMILES |
CCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Andere CAS-Nummern |
108956-22-5 |
Synonyme |
iturin D iturin-D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



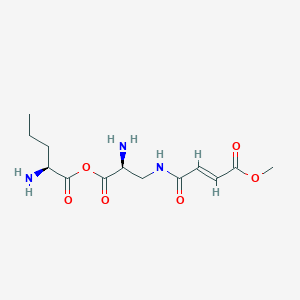
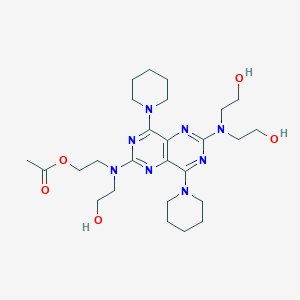
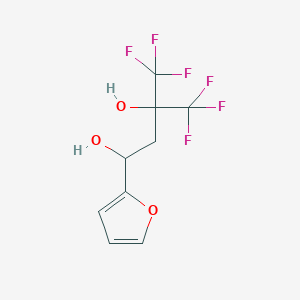
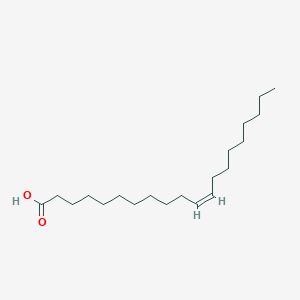
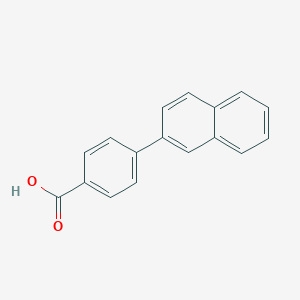
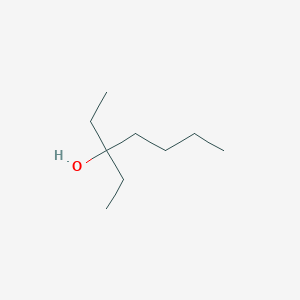
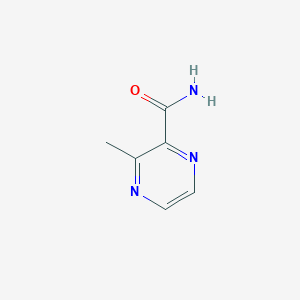
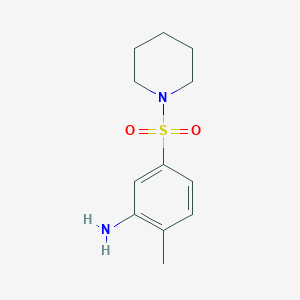
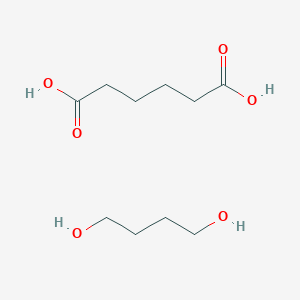
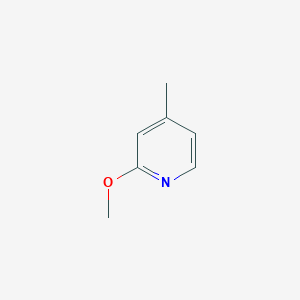

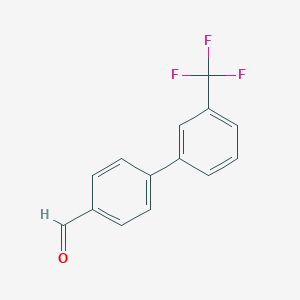
![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
